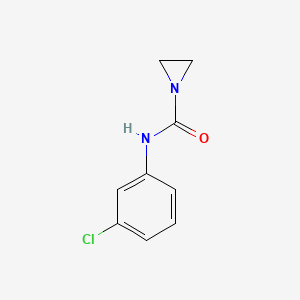
1-Aziridinecarboxamide, N-(3-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a 3-chlorophenyl group attached to the nitrogen atom of the aziridine ring
準備方法
The synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to facilitate the cyclization process. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and promote the reaction.
In industrial production, the synthesis of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- may involve large-scale reactions using similar cyclization methods. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
1-Aziridinecarboxamide, N-(3-chlorophenyl)- undergoes various chemical reactions, including nucleophilic ring-opening reactions . The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reaction conditions often involve the use of Lewis acids or protic acids to activate the aziridine ring and facilitate the ring-opening process.
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, the reaction with amines can lead to the formation of substituted amides, while the reaction with alcohols can produce substituted ethers.
科学的研究の応用
1-Aziridinecarboxamide, N-(3-chlorophenyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of various nitrogen-containing heterocycles
In biology and medicine, the compound is studied for its potential antimicrobial and anticancer properties . The aziridine ring is known to interact with biological molecules, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
In industry, 1-Aziridinecarboxamide, N-(3-chlorophenyl)- is used in the production of polymers and coatings . The compound’s ability to undergo ring-opening polymerization makes it a valuable monomer for the synthesis of polyamines, which have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection.
作用機序
The mechanism of action of 1-Aziridinecarboxamide, N-(3-chlorophenyl)- involves the nucleophilic ring-opening of the aziridine ring . The strained three-membered ring is highly reactive and can be opened by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved in the compound’s biological activity include interactions with DNA and proteins, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.
類似化合物との比較
1-Aziridinecarboxamide, N-(3-chlorophenyl)- can be compared with other aziridine derivatives, such as N-phenylaziridine and N-(2-chlorophenyl)aziridine . These compounds share similar structural features, including the presence of an aziridine ring and a phenyl group. the substitution pattern on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
For example, N-phenylaziridine may exhibit different reactivity towards nucleophiles compared to 1-Aziridinecarboxamide, N-(3-chlorophenyl)- due to the absence of the chlorine substituent. Similarly, N-(2-chlorophenyl)aziridine may have different biological activity due to the position of the chlorine atom on the phenyl ring.
Conclusion
1-Aziridinecarboxamide, N-(3-chlorophenyl)- is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of nitrogen-containing heterocycles and polymers. The compound’s ability to undergo nucleophilic ring-opening reactions and its potential biological activity make it an important subject of scientific research.
特性
CAS番号 |
3647-19-6 |
|---|---|
分子式 |
C9H9ClN2O |
分子量 |
196.63 g/mol |
IUPAC名 |
N-(3-chlorophenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C9H9ClN2O/c10-7-2-1-3-8(6-7)11-9(13)12-4-5-12/h1-3,6H,4-5H2,(H,11,13) |
InChIキー |
HAECRABVOJPFTQ-UHFFFAOYSA-N |
正規SMILES |
C1CN1C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


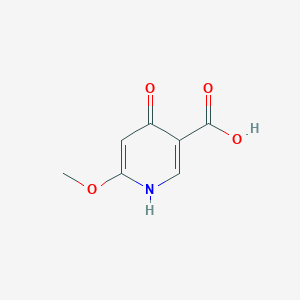
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)

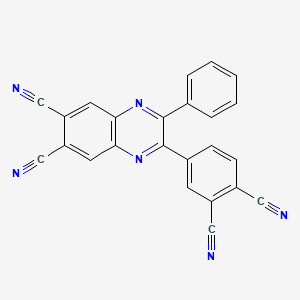

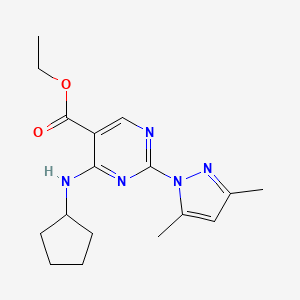
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
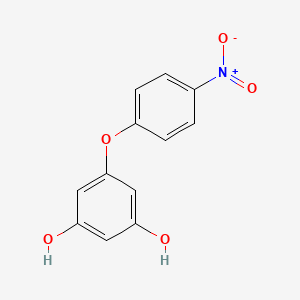

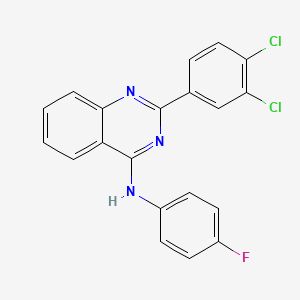

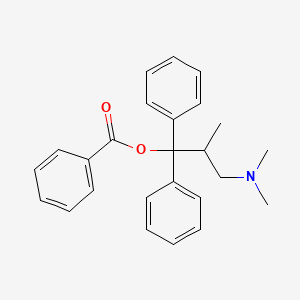
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
